5-Methanesulfonyl-1-methyl-1h-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-methyl-5-methylsulfonylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-8-6(12(2,10)11)5(4-9)3-7-8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVQEOFLAHUTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methanesulfonyl-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group participates in Knoevenagel and Claisen-Schmidt condensations:
Example 1: Chalcone Formation
Reaction with acetophenone derivatives under basic conditions (KOH/EtOH):
$$ \text{5-Methanesulfonyl-1-methyl-1H-pyrazole-4-carbaldehyde} + \text{Ar-CO-CH}_3 \rightarrow \text{Ar-CO-CH=CH-(pyrazole)} $$
Yields: 65–85% (depending on substituents)
Example 2: Synthesis of α,β-Unsaturated Ketones
Condensation with 4-phenylbut-3-en-2-one derivatives produces extended conjugated systems for pharmaceutical applications .
Oxidation Reactions
The aldehyde moiety is oxidized to carboxylic acids under controlled conditions:
Oxidation with KMnO₄
$$ \text{R-CHO} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{O-pyridine}} \text{R-COOH} $$
Nucleophilic Addition Reactions
Schiff Base Formation
Reaction with primary amines:
$$ \text{R-CHO} + \text{R'-NH}_2 \rightarrow \text{R-CH=N-R'} $$
-
Applications: Metal coordination complexes for catalytic studies
Hydroxyalkylation (Friedel-Crafts Type)
Reaction with electron-rich aromatics (e.g., resorcinol):
$$ \text{R-CHO} + \text{Ar-H} \xrightarrow{\text{HCl/ZnCl}_2} \text{Ar-CH(OH)-R} $$
Heterocyclic Ring Formation
Oxadiazole Derivatives
Reaction with thiosemicarbazide:
$$ \text{R-CHO} + \text{NH}_2\text{-NH-CS-NH}_2 \rightarrow \text{1,3,4-oxadiazole} $$
Isoxazole Synthesis
Condensation with hydroxylamine followed by oxidative cyclization:
$$ \text{R-CHO} + \text{NH}_2\text{OH} \rightarrow \text{isoxazole-pyrazole hybrids} $$
Reduction Reactions
Aldehyde to Alcohol
Sodium borohydride (NaBH₄) reduction:
$$ \text{R-CHO} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{R-CH}_2\text{OH} $$
-
Purity: ≥95% (confirmed by NMR)
Mechanistic Insights
| Reaction Type | Key Functional Groups Involved | Driving Force |
|---|---|---|
| Condensation | Aldehyde, ketone/enolizable C–H | Electrophilic aldehyde, base-mediated deprotonation |
| Oxidation | Aldehyde | Oxidizing agent (e.g., KMnO₄) |
| Nucleophilic Addition | Aldehyde, amine/thiol | Lone pair donation from nucleophile |
The methanesulfonyl group enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic attacks . Steric effects from the 1-methyl group marginally influence reaction kinetics but not regioselectivity .
Scientific Research Applications
Chemical Synthesis
Building Block for Synthesis
5-Methanesulfonyl-1-methyl-1H-pyrazole-4-carbaldehyde serves as a versatile building block in the synthesis of various pyrazole derivatives. Its unique structure allows for the introduction of diverse functional groups, facilitating the creation of complex molecules with potential biological activity. For example, it can be used in the synthesis of substituted pyrazoles, which are known for their pharmacological properties .
Table 1: Examples of Pyrazole Derivatives Synthesized from this compound
Pharmacological Activities
Biological Activity
Research indicates that this compound exhibits promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that derivatives of this compound can inhibit bacterial growth and exhibit cytotoxic effects against cancer cell lines.
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, compounds derived from this compound demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 4 μg/ml.
Environmental Applications
Analytical Chemistry
This compound has also been explored for its applications in analytical chemistry, particularly for the selective extraction and separation of metal ions such as iron. The complexing ability of pyrazole derivatives allows for the development of sensitive analytical methods that can detect trace amounts of metals in environmental samples.
Table 2: Applications in Analytical Chemistry
| Application | Methodology | Result |
|---|---|---|
| Iron Speciation | Solvent extraction using pyrazole derivative | High selectivity and sensitivity |
Mechanism of Action
The mechanism of action of 5-Methanesulfonyl-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methanesulfonyl group may also contribute to the compound’s reactivity by participating in electrophilic or nucleophilic interactions .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The 1-methyl group reduces steric hindrance compared to bulkier 1-phenyl analogs (e.g., 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde), which may influence binding to biological targets .
- Pharmacological Potential: Compounds with sulfonyl or thioether groups (e.g., 3-methylsulfanyl derivatives) demonstrate notable analgesic and anti-inflammatory activities, suggesting that the methanesulfonyl group in the target compound could confer similar properties .
Physicochemical Properties
- Solubility: The aldehyde and methanesulfonyl groups increase polarity compared to non-polar analogs like 1-methyl-1H-pyrazole-4-carbaldehyde, likely improving solubility in polar solvents (e.g., DMSO or ethanol) .
- Stability : Methanesulfonyl groups are generally stable under acidic and basic conditions, whereas thioether analogs (e.g., 3-methylsulfanyl derivatives) may oxidize to sulfones under harsh conditions .
Pharmacological Activities
While direct studies on this compound are absent, data from analogs suggest:
- Anti-inflammatory Activity : Pyrazole esters with sulfonyl groups exhibit COX-2 inhibition, a mechanism linked to reduced inflammation .
- Analgesic Effects : 3-Methylsulfanyl pyrazole derivatives showed 70–80% pain reduction in rodent models, comparable to ibuprofen .
- Ulcerogenicity : Sulfonyl-containing compounds may have lower gastrointestinal toxicity compared to carboxylic acid derivatives .
Research Findings and Data Gaps
- Synthetic Routes: The target compound can likely be synthesized via nucleophilic substitution or condensation reactions, similar to methods used for 5-substituted-3-methylsulfanyl pyrazoles (e.g., reaction of 5-amino precursors with sulfonyl chlorides) .
- Structural Characterization : Crystallographic data for related pyrazoles (e.g., 1-methyl-1H-pyrazole-4-carbaldehyde) were resolved using SHELX software, suggesting compatibility with X-ray diffraction studies .
- Limitations: No direct pharmacological or toxicological data exist for the target compound. Comparisons are extrapolated from structurally related molecules.
Biological Activity
5-Methanesulfonyl-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, based on diverse scientific studies.
Chemical Structure and Properties
The chemical structure of this compound features a methanesulfonyl group, a methyl group, and an aldehyde group attached to the pyrazole ring. This unique arrangement contributes to its reactivity and biological potential.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition at specific concentrations. For instance, studies have demonstrated its activity against Escherichia coli and Staphylococcus aureus .
| Microorganism | Inhibition Concentration (µg/mL) |
|---|---|
| E. coli | 40 |
| Staphylococcus aureus | 30 |
| Aspergillus niger | 50 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by inflammation .
Anticancer Properties
This compound has shown promising anticancer activity in various cancer cell lines. Its mechanism of action may involve the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Recent studies highlighted the following findings:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), A549 (lung cancer).
- IC50 Values :
- MDA-MB-231:
- HepG2:
These results indicate that compounds based on the pyrazole structure can effectively inhibit the growth of various cancer cell types .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the methanesulfonyl group may enhance reactivity through electrophilic or nucleophilic interactions .
Study 1: Anticancer Activity
In a study focused on breast cancer cell lines (MCF-7 and MDA-MB-231), researchers evaluated the cytotoxic effects of various pyrazoles, including this compound. The findings revealed that this compound significantly reduced cell viability compared to controls, suggesting its potential as an anticancer agent .
Study 2: Synergistic Effects with Chemotherapy
Another investigation assessed the synergistic effects of combining this compound with doxorubicin in treating Claudin-low breast cancer subtypes. The combination showed enhanced cytotoxicity and apoptosis induction compared to doxorubicin alone, highlighting its potential for improving therapeutic outcomes in resistant cancer types .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methanesulfonyl-1-methyl-1H-pyrazole-4-carbaldehyde?
- Methodology : Synthesis typically involves functionalization of the pyrazole core. A common strategy is the introduction of the methanesulfonyl group via nucleophilic substitution or oxidation of a thioether intermediate. For example, analogous compounds like 5-chloro-3-(trifluoromethyl) derivatives are synthesized by reacting halogenated pyrazoles with substituents under alkaline conditions . For sulfonyl groups, methods may involve reacting pyrazole intermediates with methanesulfonyl chloride in the presence of a base (e.g., KOH) in polar aprotic solvents like DMSO .
- Key Considerations : Regioselectivity in substitution reactions must be controlled using directing groups or optimized reaction conditions (e.g., temperature, solvent). Purity is ensured via recrystallization (e.g., ethanol-DMF mixtures) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : To confirm substituent positions and electronic environments. For example, the aldehyde proton in pyrazole-4-carbaldehydes typically appears as a singlet near δ 9.8–10.2 ppm .
- X-ray crystallography : Resolves molecular geometry and non-covalent interactions (e.g., C–H···π stacking in pyrazole derivatives) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for aldehydes) .
Advanced Research Questions
Q. How does the methanesulfonyl group modulate the electronic and reactivity profile of the pyrazole core?
- Electronic Effects : The strong electron-withdrawing nature of the methanesulfonyl group decreases electron density at the pyrazole ring, altering reactivity in electrophilic substitution reactions. This contrasts with electron-donating groups (e.g., methyl), which enhance nucleophilic attack .
- Reactivity Implications :
- The sulfonyl group stabilizes adjacent negative charges, making the compound a candidate for base-catalyzed condensations (e.g., Knoevenagel reactions) .
- Comparative studies with chloro or trifluoromethyl analogs reveal differences in hydrolysis rates and regioselectivity in cross-coupling reactions .
Q. What strategies address contradictions in reported biological activity data for pyrazole-4-carbaldehyde derivatives?
- Data Analysis Framework :
Structural-Activity Relationships (SAR) : Compare substituent effects across analogs. For instance, 5-methyl-1-phenyl derivatives show anti-inflammatory activity, while methoxymethyl variants exhibit altered solubility and target binding .
Experimental Variability : Control factors like solvent polarity (e.g., DMSO vs. ethanol) and reaction time, which influence yields and byproduct formation .
Mechanistic Studies : Use kinetic assays (e.g., enzyme inhibition) to differentiate direct activity from off-target effects .
Q. How can computational methods predict the stability and reactivity of this compound?
- Computational Tools :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (FMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design .
Methodological Challenges and Solutions
Q. What are the challenges in achieving regioselective functionalization of the pyrazole ring?
- Challenges : Competing substitution at N1, C3, and C5 positions due to similar electronic environments .
- Solutions :
- Use directing groups (e.g., aldehydes at C4) to steer reactivity toward specific positions .
- Employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) for selective C–H activation .
Q. How can researchers resolve discrepancies in melting points or spectral data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
